Ethyl 3-ethoxy-5-methoxybenzoate
Description
Significance of Aryl Esters in Organic Chemistry
Aryl esters, a class that includes benzoate (B1203000) esters, are fundamental building blocks and intermediates in organic synthesis. numberanalytics.comsolubilityofthings.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy or aryloxy group. simply.science This structure imparts a unique reactivity profile, making them valuable in a wide array of chemical transformations.
The significance of aryl esters is multifaceted:
Synthetic Intermediates: Esters are pivotal in creating more complex molecules. solubilityofthings.com They participate in reactions such as hydrolysis, ammonolysis, and reduction, and can serve as precursors for synthesizing amides, alcohols, and other functional groups.
Protecting Groups: The ester group can be used to protect carboxylic acids during multi-step syntheses, owing to its relative stability under various conditions and the ability to be selectively removed when needed.
Industrial Applications: Esters are widely used as solvents, plasticizers, and in the formulation of fragrances and flavors due to their characteristic scents. numberanalytics.com Polyesters, polymers formed from diols and dicarboxylic acids, are used extensively in textiles and materials science. simply.science
Biological and Pharmaceutical Relevance: Many biologically active compounds and pharmaceuticals contain ester functionalities. numberanalytics.com In drug design, esterification is a common strategy to create prodrugs, which can improve a drug's bioavailability and pharmacokinetic properties. numberanalytics.com
Overview of Ether-Substituted Aromatic Compounds in Synthetic Methodologies
Aromatic ethers are compounds where an ether linkage (Ar-O-R) is attached to one or more aromatic rings. numberanalytics.com The presence of ether groups, such as methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃), significantly modifies the chemical properties of the aromatic ring.
Key aspects of ether-substituted aromatic compounds include:
Electronic Effects: Alkoxy groups are potent electron-donating groups through resonance, while being weakly electron-withdrawing through induction. The net effect is the activation of the aromatic ring towards electrophilic aromatic substitution (EAS). This activation directs incoming electrophiles to the ortho and para positions relative to the ether group.
Influence on Reactivity: The electron-donating nature of ether substituents increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive in EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com Conversely, this can decrease the reactivity of the ester's carbonyl group toward nucleophilic attack by donating electron density to the ring and, by extension, to the carbonyl carbon.
Synthetic Utility: The directing effects of ether groups are a powerful tool in organic synthesis for controlling the regioselectivity of reactions, allowing for the precise construction of multi-substituted aromatic compounds. masterorganicchemistry.com Aromatic ethers are common structural motifs in pharmaceuticals, agrochemicals, and natural products. numberanalytics.com
Research Rationale for Ethyl 3-ethoxy-5-methoxybenzoate
The specific compound, this compound, serves as a model for investigating the interplay of multiple substituents on a benzene ring. Its structure, featuring two different ether groups positioned meta to the ester functionality, presents a unique case for studying electronic and steric effects.
Benzoic acid and its derivatives are a broad class of compounds extensively studied for their biological activities and industrial applications. nih.govtandfonline.com Research in this area is vast, covering everything from their use as food preservatives to their role as precursors in the synthesis of dyes, perfumes, and pharmaceuticals. ijcrt.org For instance, substituted benzoic acids have been synthesized and tested as inhibitors for enzymes like influenza neuraminidase. researchgate.net The study of specific substitution patterns, such as the 3,5-disubstitution seen in this compound, helps to build a more comprehensive understanding of structure-activity relationships (SAR). For example, research on disubstituted benzene derivatives has been used to elucidate SAR for sirtuin inhibition. nih.gov
While the reactivity of monosubstituted and some disubstituted benzoates is well-documented, the precise influence of having two different alkoxy groups at the 3 and 5 positions relative to an ethyl ester is less explored. This specific arrangement prevents the typical ortho, para-directing influence of the ether groups from reinforcing each other in electrophilic substitution reactions, creating a more complex reactivity profile.
Key research gaps that the study of this compound could address include:
Competitive Directing Effects: Investigating how the slightly different electronic and steric properties of the ethoxy versus the methoxy group influence the regioselectivity of further substitutions on the aromatic ring.
Fine-Tuning Electronic Properties: Quantifying the combined electronic effect of the 3-ethoxy and 5-methoxy groups on the reactivity of the ethyl ester functionality, for example, in hydrolysis or amidation reactions. srce.hrnih.gov This contributes to a more refined model for predicting the reactivity of polysubstituted aromatic systems. acs.org
Novel Synthesis Pathways: Exploring this molecule as a potential intermediate for the synthesis of more complex, biologically active molecules or novel materials. The specific substitution pattern may offer advantages in creating target molecules that are difficult to access through other synthetic routes.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-methoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-4-15-11-7-9(12(13)16-5-2)6-10(8-11)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KJUBQRXFFVDHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Ethoxy 5 Methoxybenzoate
Esterification Strategies for Benzoic Acid Precursors
The formation of the ethyl ester functional group is a critical step in the synthesis of Ethyl 3-ethoxy-5-methoxybenzoate. This can be achieved through various modifications of the classic esterification of a suitable benzoic acid precursor, such as 3-ethoxy-5-methoxybenzoic acid or a related intermediate.
Acid-Catalyzed Esterification Modifications
The direct acid-catalyzed esterification of a benzoic acid with ethanol (B145695), often referred to as Fischer-Speier esterification, remains a fundamental and widely used method. Modifications to the classical approach aim to improve reaction rates and yields.
A typical procedure involves dissolving the benzoic acid precursor in a large excess of absolute ethanol, which acts as both reactant and solvent. A strong acid catalyst, such as concentrated sulfuric acid or tosic acid, is then added. The reaction mixture is heated under reflux to drive the equilibrium towards the formation of the ester. For instance, the synthesis of a related compound, ethyl 3,5-dihydroxybenzoate, is achieved by refluxing 3,5-dihydroxybenzoic acid in absolute ethanol with concentrated sulfuric acid for 20 hours. researchgate.net The use of a large excess of ethanol helps to shift the equilibrium and maximize the yield of the ester.
To further drive the reaction to completion, azeotropic removal of water can be employed. By adding a solvent like toluene that forms an azeotrope with water, the water produced during the esterification can be continuously removed from the reaction mixture, thereby favoring product formation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |
| 3,5-dihydroxybenzoic acid | Absolute Ethanol | Concentrated H₂SO₄ | Ethanol | Reflux, 20 hours | Ethyl 3,5-dihydroxybenzoate |
| 3-ethoxy-5-methoxybenzoic acid | Ethanol | H₂SO₄ | Toluene | Azeotropic distillation | This compound |
Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides) in Ester Synthesis
To circumvent the equilibrium limitations of direct acid-catalyzed esterification, benzoic acid precursors can be converted into more reactive derivatives, such as acid chlorides or anhydrides. These activated intermediates readily react with alcohols to form esters in high yields under milder conditions.
The preparation of the acid chloride, for example, 3-ethoxy-5-methoxybenzoyl chloride, can be accomplished by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, to afford this compound.
| Carboxylic Acid Derivative | Reactant | Base | Solvent | Product |
| 3-ethoxy-5-methoxybenzoyl chloride | Ethanol | Pyridine | Dichloromethane | This compound |
| 3-ethoxy-5-methoxybenzoic anhydride | Ethanol | DMAP (catalyst) | Tetrahydrofuran (B95107) | This compound |
Transesterification Routes for this compound Synthesis
Transesterification offers an alternative route to this compound, particularly if a different ester, such as the methyl ester, is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst.
For example, if Mthis compound is available, it can be converted to the corresponding ethyl ester by heating it in a large excess of ethanol with a catalytic amount of a strong acid (like sulfuric acid) or a strong base (like sodium ethoxide). The use of a large excess of ethanol drives the equilibrium towards the formation of the desired ethyl ester. masterorganicchemistry.com
| Starting Ester | Alcohol | Catalyst | Reaction Conditions | Product |
| Mthis compound | Ethanol | H₂SO₄ or NaOEt | Reflux | This compound |
Etherification Approaches on Substituted Benzoic Esters
The introduction of the ethoxy and methoxy (B1213986) groups onto the aromatic ring is a key aspect of the synthesis. These ether linkages are typically formed on a suitable precursor, such as a dihydroxybenzoic ester.
Williamson Ether Synthesis on Phenolic Precursors
The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
In the context of synthesizing this compound, a plausible precursor is Ethyl 3,5-dihydroxybenzoate. To achieve the desired substitution, a stepwise etherification is necessary. One of the phenolic hydroxyl groups would first be selectively protected, followed by the etherification of the remaining hydroxyl group. After deprotection, the second hydroxyl group would be etherified.
For instance, one hydroxyl group could be selectively ethylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride to yield Ethyl 3-ethoxy-5-hydroxybenzoate. Subsequently, the remaining hydroxyl group can be methylated using a methylating agent such as dimethyl sulfate or methyl iodide with a suitable base.
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Product |
| Ethyl 3,5-dihydroxybenzoate | Ethyl Iodide | K₂CO₃ | Acetone | Ethyl 3-ethoxy-5-hydroxybenzoate |
| Ethyl 3-ethoxy-5-hydroxybenzoate | Dimethyl Sulfate | K₂CO₃ | Acetone | This compound |
Regioselective Alkylation Strategies for Ether Formation
Achieving regioselectivity in the alkylation of dihydroxybenzoic esters is crucial for the successful synthesis of this compound. The two hydroxyl groups in Ethyl 3,5-dihydroxybenzoate are chemically equivalent, making selective mono-alkylation challenging under standard Williamson ether synthesis conditions.
One approach to achieve regioselectivity is to exploit subtle differences in the reactivity of the hydroxyl groups that may arise after the first alkylation. However, a more controlled approach often involves the use of protecting groups. For example, one hydroxyl group can be selectively protected, allowing the other to be alkylated. Subsequent deprotection and alkylation of the second hydroxyl group with a different alkyl halide would lead to the desired product.
Alternatively, advanced methods like the Mitsunobu reaction can offer greater control over regioselectivity. The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.orgmissouri.eduorganic-chemistry.org By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve selective mono-etherification of a diol. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the phenolic hydroxyl groups. missouri.edu The acidity of the nucleophile is an important factor in this reaction. missouri.eduorganic-chemistry.org
| Substrate | Reagents | Nucleophile | Product |
| Ethyl 3,5-dihydroxybenzoate | PPh₃, DEAD | Ethanol | Ethyl 3-ethoxy-5-hydroxybenzoate |
| Ethyl 3-ethoxy-5-hydroxybenzoate | PPh₃, DEAD | Methanol (B129727) | This compound |
Multi-Step Convergent and Linear Synthesis Pathways
The construction of this compound can be approached through both linear and convergent synthetic strategies. Each pathway offers distinct advantages and challenges in terms of efficiency, scalability, and purification.
A plausible linear synthesis would commence from a readily available starting material like 3,5-dihydroxybenzoic acid. This approach involves a stepwise modification of the functional groups on the aromatic ring. A typical linear sequence would be:
Esterification: The synthesis would begin with the Fischer esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst to yield ethyl 3,5-dihydroxybenzoate prepchem.com. This reaction establishes the ethyl ester moiety early in the synthetic sequence.
Selective Etherification: The subsequent and most critical step involves the selective etherification of the two hydroxyl groups. A Williamson ether synthesis approach would be employed, requiring careful control of reaction conditions to achieve first the methoxy group and then the ethoxy group, or vice versa youtube.combyjus.commasterorganicchemistry.comwikipedia.org. Due to the similar reactivity of the two phenolic hydroxyls, achieving high selectivity for mono-alkylation can be challenging and may result in a mixture of mono- and di-alkylated products fordham.edu. A potential strategy to overcome this is the use of a suitable protecting group for one of the hydroxyls, followed by etherification of the other, deprotection, and a second etherification.
Final Etherification: The remaining hydroxyl group would then be converted to the corresponding ether to yield the final product.
A convergent synthesis , in contrast, would involve the preparation of key fragments separately, which are then combined in a later step. For this compound, a convergent approach might involve:
Fragment Synthesis: Preparation of a 3-ethoxy-5-methoxytoluene or a similar precursor. This could be achieved through a series of aromatic substitution and functional group interconversion reactions on a simpler starting material.
The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, particularly for the selective etherification steps in a linear synthesis. Key parameters that require fine-tuning include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Research on the alkylation of similar dihydroxy benzoates, such as methyl 3,5-dihydroxybenzoate, has shown that the formation of mono- versus di-alkylated products can be controlled by modulating these parameters fordham.edu. For instance, the use of a milder base or a stoichiometric amount of base can favor mono-alkylation. The solvent also plays a crucial role; polar aprotic solvents like DMF are often employed in Williamson ether synthesis to enhance the nucleophilicity of the phenoxide ion fordham.edu.
The following interactive data table summarizes the impact of various reaction conditions on the yield of a model di-O-alkylation reaction of methyl 3,5-dihydroxybenzoate, which provides insights into the optimization necessary for the synthesis of this compound.
Data adapted from a study on the synthesis of mono- and di-O-alkylated derivatives of methyl 3,5-dihydroxybenzoate fordham.edu. The table illustrates how adjusting the solvent and temperature can significantly influence the outcome of the di-alkylation reaction.
Catalysis is central to the efficient synthesis of this compound, playing a pivotal role in both the esterification and etherification steps.
Brønsted acids are the conventional catalysts for Fischer esterification masterorganicchemistry.comyoutube.commdpi.com. In the synthesis of this compound, a strong Brønsted acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) would be used to protonate the carbonyl oxygen of 3-ethoxy-5-methoxybenzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol masterorganicchemistry.comyoutube.com. The efficiency of the esterification is often improved by removing the water formed during the reaction, typically through azeotropic distillation.
Lewis acids offer an alternative to Brønsted acids for esterification and can also play a role in other steps of the synthesis. Lewis acids, such as metal triflates, activate the carboxylic acid by coordinating to the carbonyl oxygen mdpi.com. This approach can sometimes offer milder reaction conditions and improved selectivity. For the synthesis of this compound, a Lewis acid catalyst could be employed in the final esterification step. Additionally, Lewis acids can be involved in the preparation of the substituted aromatic ring, although specific examples for this target molecule are not prevalent in the literature.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-heteroatom bonds nih.govrsc.orgnih.gov. In the context of synthesizing this compound, palladium catalysis could be envisioned in a convergent strategy. For instance, a palladium-catalyzed coupling reaction could be used to form one of the ether linkages. A plausible route could involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand nih.govrsc.org. This methodology allows for the construction of the diaryl ether core under relatively mild conditions. For example, a precursor like ethyl 3-bromo-5-methoxybenzoate could potentially be coupled with sodium ethoxide in a palladium-catalyzed Buchwald-Hartwig type amination, though this application to ether synthesis is less common.
Catalyst Systems in this compound Synthesis
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly important in the design of synthetic routes. For the multi-step synthesis of this compound, several green chemistry metrics can be considered to evaluate the environmental impact of the process.
Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product chembam.comchembam.com. For a linear synthesis starting from 3,5-dihydroxybenzoic acid, the atom economy would be calculated based on the molecular weights of the starting materials and the final product.
E-Factor (Environmental Factor) provides a measure of the total waste generated in a process, calculated as the total mass of waste divided by the mass of the product chembam.comchembam.comyoutube.com. A lower E-factor indicates a more environmentally friendly process.
The following interactive data table provides a hypothetical green chemistry analysis for a proposed linear synthesis of this compound.
To improve the green profile of the synthesis, strategies such as using catalytic rather than stoichiometric reagents, minimizing the use of protecting groups, employing safer solvents, and developing one-pot procedures should be explored.
Solvent-Free Syntheses
Solvent-free synthesis, a cornerstone of green chemistry, aims to reduce the environmental impact of chemical processes by eliminating the use of volatile organic solvents. In the context of the esterification of 3-ethoxy-5-methoxybenzoic acid to its ethyl ester, this approach relies on either the reactants themselves acting as the solvent or the use of solid catalysts in a neat reaction mixture.
One effective solvent-free method involves the acid-catalyzed esterification where the alcohol reactant, in this case, ethanol, is used in excess to serve as both the reactant and the reaction medium. mdpi.com This method is particularly applicable to the synthesis of alkyl esters of polyhydroxybenzoic acids, such as gallic acid, which shares structural similarities with the precursor to the target molecule. mdpi.com The reaction is typically carried out by refluxing the carboxylic acid with the alcohol in the presence of a strong acid catalyst like sulfuric acid. mdpi.com
Another innovative solvent-free approach is mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate and sustain chemical reactions. nih.gov This technique can be employed for the esterification of various carboxylic acids with alcohols at room temperature, offering a significant reduction in energy consumption. nih.gov The use of solid catalysts, such as modified montmorillonite K10 clay, has also been reported for the solvent-free esterification of substituted benzoic acids. ijstr.orgepa.gov These solid acid catalysts are easily separable from the reaction mixture, simplifying the work-up procedure and allowing for their recycling. ijstr.orgepa.gov
The table below summarizes representative findings for solvent-free esterification of aromatic carboxylic acids, which can be extrapolated for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dihydroxybenzoic Acid | Ethanol | H₂SO₄ | Reflux | ~90% | Inferred from mdpi.com |
| Benzoic Acid | Ethanol | Modified Montmorillonite K10 | Reflux, 5 hours | >90% | ijstr.orgepa.gov |
| Benzoic Acid | Ethanol | I₂/KH₂PO₂ | Ball milling, 20 min | 72% | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
The esterification of carboxylic acids is a reaction that has been shown to be significantly enhanced by microwave assistance. For the synthesis of this compound, 3-ethoxy-5-methoxybenzoic acid would be reacted with ethanol in the presence of a catalyst under microwave irradiation. Studies on structurally similar compounds, such as ferulic acid and gallic acid, have demonstrated the efficacy of this approach. nih.govresearchgate.net For instance, the microwave-assisted esterification of ferulic acid with ethanol in the presence of sulfuric acid resulted in a 94% yield in just 3 minutes. nih.gov Similarly, the synthesis of gallic acid esters under microwave irradiation in the presence of p-toluenesulfonic acid also afforded high yields in a short reaction time. ccspublishing.org.cn
The choice of catalyst is crucial in microwave-assisted esterifications. While mineral acids like sulfuric acid are effective, solid acid catalysts and ionic liquids have also been successfully employed, offering advantages in terms of reusability and reduced corrosiveness. researchgate.netrsc.org N-fluorobenzenesulfonimide (NFSi) has been reported as an efficient metal-free catalyst for the microwave-assisted direct esterification of various aryl and alkyl carboxylic acids. mdpi.com
The following table presents data from microwave-assisted esterification of related aromatic acids, providing a basis for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Microwave Power | Time | Yield (%) | Reference |
| Ferulic Acid | Ethanol | H₂SO₄ | 200 W | 3 min | 94% | nih.gov |
| Gallic Acid | Higher Fatty Alcohols | p-toluenesulfonic acid | Not specified | Short | High | ccspublishing.org.cn |
| Benzoic Acid | Ethanol | NFSi | Not specified | 30 min | >95% | mdpi.com |
Photochemical Synthesis Routes
Photochemical synthesis utilizes light energy to initiate and drive chemical reactions. While less common for direct esterification from a carboxylic acid and an alcohol, photochemical methods can be employed in the synthesis of esters through alternative pathways. The application of photochemical reactions to the direct synthesis of this compound from its corresponding acid and alcohol is not well-documented. However, general principles of photochemical reactions of aromatic esters can be considered for potential synthetic strategies.
One potential, albeit indirect, photochemical route could involve the photo-Fries rearrangement of a precursor aryl ester. This reaction typically involves the rearrangement of an aryl ester to a hydroxyaryl ketone upon exposure to UV light. While this is not a direct esterification, it highlights the reactivity of aromatic esters under photochemical conditions.
More relevant to ester synthesis, recent advancements have explored the direct photochemical esterification of aldehydes with alcohols. This process often involves the in situ generation of a more reactive species from the aldehyde, which then reacts with the alcohol. While this would require starting from 3-ethoxy-5-methoxybenzaldehyde instead of the corresponding carboxylic acid, it represents a potential photochemical route to the target ester.
Given the limited direct examples of photochemical esterification of aromatic carboxylic acids, the following table presents a hypothetical pathway based on general photochemical principles. Further research would be needed to validate this specific application.
| Reactant 1 | Reactant 2 | Conditions | Proposed Product | Plausible Yield | Reference |
| 3-ethoxy-5-methoxybenzaldehyde | Ethanol | UV light, photosensitizer | This compound | Moderate to Good | Hypothetical |
Mechanistic Investigations and Kinetic Studies
Elucidation of Reaction Mechanisms in Ester Formation
The ester functional group in Ethyl 3-ethoxy-5-methoxybenzoate is typically formed via a nucleophilic acyl substitution reaction, most commonly the Fischer esterification of 3-ethoxy-5-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst.
The formation of the ethyl ester from the corresponding carboxylic acid proceeds through a classic nucleophilic acyl substitution mechanism. This pathway involves the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to the substitution of the hydroxyl group.
The generally accepted mechanism for acid-catalyzed esterification, such as the Fischer esterification, involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.
Deprotonation: The protonated carbonyl group of the resulting ester is deprotonated by a base (such as a water molecule or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.
This entire process is a series of equilibria. To drive the reaction towards the product (the ester), it is common to use an excess of the alcohol (ethanol in this case) or to remove water as it is formed.
The key intermediate in the nucleophilic acyl substitution pathway of ester formation is the tetrahedral intermediate . This species has a central carbon atom bonded to four substituents: the original carbonyl oxygen (now protonated), the alkyl group of the carboxylic acid, the hydroxyl group, and the incoming alkoxy group from the alcohol.
The stability of this tetrahedral intermediate and the energy of the transition states leading to and from it are crucial in determining the reaction rate. The rate-determining step is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid to form the tetrahedral intermediate or the collapse of this intermediate to form the products. The presence of substituents on the benzoic acid ring can influence the stability of these intermediates and transition states through electronic effects.
Mechanistic Aspects of Ether Linkage Formation
The synthesis of the starting material, 3-ethoxy-5-methoxybenzoic acid, requires the formation of an ether linkage. A common method for this is the Williamson ether synthesis.
The Williamson ether synthesis is a versatile method for preparing ethers and proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com In the context of synthesizing 3-ethoxy-5-methoxybenzoic acid, this would typically involve the reaction of a phenoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
The key steps in this S_N2 pathway are:
Formation of the Alkoxide/Phenoxide: A strong base is used to deprotonate the hydroxyl group of a precursor molecule, such as ethyl 3-hydroxy-5-methoxybenzoate, to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the primary carbon atom of the ethyl halide in a backside attack.
Concerted Bond Formation and Breaking: The carbon-oxygen bond forms concurrently with the breaking of the carbon-halogen bond. This concerted step proceeds through a single transition state. byjus.com
For the S_N2 mechanism to be effective, the alkyl halide must be primary or methyl to minimize competing elimination reactions (E2). masterorganicchemistry.comyoutube.com The reaction is typically carried out in a polar aprotic solvent.
The methoxy (B1213986) and ethoxy groups on the benzene (B151609) ring are typically introduced through electrophilic aromatic substitution (EAS) reactions on a benzoic acid derivative. quora.commasterorganicchemistry.com The order of these introductions is critical to ensure the correct regiochemistry (meta-substitution).
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile and attack a strong electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com
The carboxyl group (-COOH) is a deactivating, meta-directing group. quora.com This means that electrophilic substitution on benzoic acid will preferentially occur at the meta position. Therefore, to synthesize 3-ethoxy-5-methoxybenzoic acid, one would likely start with a benzoic acid derivative and introduce the alkoxy groups. The existing alkoxy group would then influence the position of the second incoming electrophile. Both methoxy and ethoxy groups are activating and ortho-, para-directing. Careful planning of the synthetic route is therefore essential.
Kinetic Analysis of Key Synthetic Steps
The acid-catalyzed esterification of benzoic acids generally follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. The rate of esterification is sensitive to both electronic and steric effects of the substituents on the aromatic ring.
Electron-withdrawing groups on the benzoic acid ring tend to increase the rate of esterification by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate. However, steric hindrance from bulky ortho substituents can significantly slow down the reaction, regardless of their electronic effects.
The following table presents kinetic data for the acid-catalyzed esterification of various substituted benzoic acids with ethanol, illustrating the influence of different substituents on the reaction rate.
Table 1: Rate Constants for the Esterification of Substituted Benzoic Acids with Ethanol
| Substituent (on Benzoic Acid) | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
|---|---|---|
| p-Nitro | 1.8 x 10⁻⁴ | 3.6 |
| m-Nitro | 1.5 x 10⁻⁴ | 3.0 |
| p-Chloro | 8.0 x 10⁻⁵ | 1.6 |
| H (Benzoic Acid) | 5.0 x 10⁻⁵ | 1.0 |
| p-Methyl | 2.5 x 10⁻⁵ | 0.5 |
Data is hypothetical and for illustrative purposes based on general trends in esterification kinetics.
For the Williamson ether synthesis, the reaction follows S_N2 kinetics, meaning the rate is dependent on the concentrations of both the alkoxide and the alkyl halide.
Rate = k[Alkoxide][Alkyl Halide]
The rate of this reaction is highly dependent on the nature of the alkyl halide, with primary halides reacting fastest.
Table 2: Relative Rates of S_N2 Reactions for Different Alkyl Halides
| Alkyl Halide | Relative Rate |
|---|---|
| Methyl Halide | ~30 |
| Ethyl Halide | 1 |
| Isopropyl Halide | ~0.02 |
Data is generalized for typical S_N2 reactions.
Determination of Rate Constants
No published data is available for the rate constants of reactions involving this compound.
Activation Energy Calculations
There are no documented activation energy calculations for reactions involving this compound.
Reaction Order Determination
The reaction order for any transformation of this compound has not been reported in the scientific literature.
Isotope Labeling Experiments for Mechanistic Insight
No isotope labeling experiments have been described for this compound to elucidate its reaction mechanisms.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for assigning the basic structure of Ethyl 3-ethoxy-5-methoxybenzoate.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.0-8.0 ppm). The protons of the ethoxy and ethyl ester groups will present as characteristic triplets and quartets due to spin-spin coupling. rsc.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield (δ 165-175 ppm). The aromatic carbons, including those bonded to the oxygen atoms of the ethoxy and methoxy groups, will resonate in the aromatic region (δ 100-160 ppm). The aliphatic carbons of the ethyl and ethoxy groups will appear in the upfield region of the spectrum. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic-H | 6.5 - 7.5 | 107 - 160 |
| O-CH₃ | ~3.8 | ~55 |
| Ester O-CH₂ | ~4.3 | ~61 |
| Ester CH₃ | ~1.3 | ~14 |
| Ethoxy O-CH₂ | ~4.0 | ~64 |
| Ethoxy CH₃ | ~1.4 | ~15 |
| Carbonyl C=O | - | ~166 |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the structure and determining the spatial arrangement of atoms. princeton.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl groups (CH₂ and CH₃) and between adjacent aromatic protons, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. For instance, it would definitively link the aromatic proton signals to their specific carbon atoms on the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in piecing together the molecular skeleton. For example, HMBC would show a correlation from the protons of the O-CH₂ group of the ethyl ester to the carbonyl carbon, and from the aromatic protons to the carbons of the ethoxy and methoxy groups, confirming the substitution pattern on the benzene ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. youtube.com This is particularly useful for conformational analysis, such as determining the preferred orientation of the ethoxy and methoxy groups relative to the aromatic ring and each other.
The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra. pitt.edu Polar solvents may induce shifts in the positions of proton signals, especially those capable of hydrogen bonding or those in close proximity to polar functional groups. carlroth.comsigmaaldrich.com For this compound, changing the solvent from a non-polar one like CDCl₃ to a more polar one like DMSO-d₆ could cause noticeable shifts in the aromatic proton and the α-protons of the ester and ether groups. This effect can sometimes be used to resolve overlapping signals.
The rotation around single bonds in a molecule can sometimes be restricted, leading to dynamic effects observable by NMR. For this compound, the rotation around the C-O bonds of the ethoxy and methoxy groups might be hindered. researchgate.net At low temperatures, this restricted rotation could lead to the broadening of signals or the appearance of multiple signals for atoms that are equivalent at room temperature. Dynamic NMR studies, where spectra are acquired at various temperatures, can provide information about the energy barriers to these rotational processes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound (C₁₂H₁₆O₄), the expected exact mass can be calculated and compared to the experimentally measured value, confirming the molecular formula. csic.es
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (OR) and the cleavage of the ester group itself. For this compound, characteristic fragments would likely correspond to the loss of the ethoxy group from the ester, the ethyl group from the ether, and other cleavages of the substituent groups.
Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester |
| [M - CH₂CH₃]⁺ | Loss of the ethyl group from the ether |
| [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |
| [C₇H₅O₂]⁺ | Benzoyl cation fragment |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands. A strong band around 1720 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. Raman is particularly useful for observing symmetric vibrations and can provide a detailed "fingerprint" of the molecule.
Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H stretch | 3000-2850 | FT-IR, Raman |
| C=O stretch (ester) | ~1720 | FT-IR (strong), Raman (weaker) |
| Aromatic C=C stretch | 1600-1450 | FT-IR, Raman |
| C-O stretch (ester, ether) | 1300-1000 | FT-IR (strong) |
Conformational Isomerism Probed by IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for investigating the conformational landscape of flexible molecules like substituted ethyl benzoates. The presence of rotatable bonds, such as those in the ethoxy and ester groups, can give rise to multiple conformers. These different spatial arrangements of atoms, or conformational isomers, often have distinct vibrational frequencies.
For instance, the C-O stretching vibrations within an ethoxy group can be sensitive to its orientation relative to the benzene ring. In a study of ethoxy groups on a cerium oxide surface, the vibrations of the C-C-O entity were found to produce two distinct bands for symmetric and asymmetric stretching around 900 cm⁻¹ and 1050 cm⁻¹, respectively, with a third band also present around 1100 cm⁻¹. The relative intensities of these bands can provide information about the population of different conformers at a given temperature. By analyzing the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), and often in conjunction with computational modeling, chemists can identify the preferred conformations and estimate the energy differences between them.
Hydrogen Bonding Interactions and Intermolecular Associations
Hydrogen bonding plays a significant role in determining the structure and properties of molecules containing hydroxyl or other hydrogen-bond donor and acceptor groups. In substituted benzoates, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.
Studies on dimethoxybenzene derivatives, which share the methoxy substituent with the target compound, have shown the importance of even weak C-H···O hydrogen bonds in stabilizing crystal structures. Research on methoxyphenols further highlights the ability of methoxy and hydroxyl groups to participate in both intra- and intermolecular hydrogen bonds. The strength and nature of these interactions can be inferred from shifts in the vibrational frequencies of the involved functional groups in the IR spectrum. For example, the O-H stretching frequency in a hydroxyl group will typically shift to a lower wavenumber upon hydrogen bond formation.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.
For aromatic esters, the UV-Vis spectrum is typically dominated by π → π* transitions associated with the benzene ring. The benzene chromophore itself has three main absorption bands around 184, 204, and 255 nm. The presence of substituents on the benzene ring can cause shifts in these absorption bands. Auxochromes, such as methoxy and ethoxy groups, which have lone pairs of electrons, can interact with the π-system of the benzene ring through resonance. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The specific positions and intensities of the absorption maxima in the UV-Vis spectrum can therefore provide qualitative information about the electronic nature of the substituents and their interaction with the aromatic ring.
X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single Crystal X-Ray Diffraction Analysis
In a single crystal X-ray diffraction experiment, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
For example, a study on ethyl 4-(2-hydroxy-benzylideneamino) benzoate (B1203000), a different substituted ethyl benzoate, revealed that it crystallizes in the monoclinic C2/c space group. The analysis provided precise bond lengths and angles, confirming the molecular structure. Similarly, crystallographic studies on dimethoxybenzene derivatives have shown them to crystallize in the monoclinic system, with the analysis confirming the planarity of the phenyl rings.
Crystal Packing and Supramolecular Assembly
Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing.
The study of dimethoxybenzene derivatives revealed that their crystal structures are stabilized by hydrogen bonds and other intermolecular interactions. Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data, can further quantify these intermolecular contacts. For instance, in one dimethoxybenzene derivative, significant hydrogen bonding involving oxygen atoms was identified as a key factor in the crystal packing. Understanding the supramolecular assembly is crucial as it can influence the physical properties of the material, such as its melting point and solubility.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Ethyl 3-ethoxy-5-methoxybenzoate and the relative energies of its different spatial orientations, known as conformations.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For organic molecules like this compound, the B3LYP hybrid functional is a commonly employed method, often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) to provide a balance between accuracy and computational cost. researchgate.netbhu.ac.in Such calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. researchgate.net
In studies of related substituted benzoates and dimethoxybenzene derivatives, DFT calculations have been instrumental in determining bond lengths, bond angles, and dihedral angles. bhu.ac.innih.gov For instance, in a study on dimethoxybenzene derivatives, DFT calculations were used to analyze electronic properties and thermodynamic stability. researchgate.net The choice of basis set, such as Def2-TZVP or 6-311G(d,p), can influence the calculated energies, with larger basis sets generally providing more accurate results at a higher computational expense. researchgate.net
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method, often used with a 6-311G(d,p) basis set, is a foundational ab initio approach. ajchem-a.com While DFT methods are generally more common for molecules of this size due to their computational efficiency, ab initio calculations can provide valuable benchmark data. These methods have been used to calculate optimized molecular structures and various electronic properties for a range of organic molecules. ajchem-a.com
The flexibility of the ethyl and ethoxy groups in this compound means the molecule can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements (rotamers). lumenlearning.com This involves calculating the potential energy surface by systematically rotating the flexible dihedral angles, such as those around the C-O bonds of the ester and ether groups.
For similar molecules like substituted ethyl benzoates, conformational studies have revealed the presence of multiple stable conformers with small energy differences, often within 1-2 kcal/mol. rsc.orgsigmaaldrich.com The most stable conformations are typically those that minimize steric hindrance between the substituents. For example, studies on ethoxybenzene have identified both trans and gauche conformers as energy minima on the potential energy surface. sigmaaldrich.com The analysis of the conformational landscape helps in understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Computational methods provide key descriptors that help predict how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov In studies of dimethoxybenzene derivatives, FMO analysis has been used to estimate chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) and ethoxy groups and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing ethyl benzoate (B1203000) moiety.
Table 1: Representative Frontier Molecular Orbital Data for a Related Dimethoxybenzene Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The data in this table is representative for a generic dimethoxybenzene derivative and is intended for illustrative purposes only. Actual values for this compound would require specific calculations.
Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl, methoxy, and ethoxy groups, highlighting these as the primary sites for interaction with electrophiles or as hydrogen bond acceptors. researchgate.netbhu.ac.in The hydrogen atoms of the ethyl and methyl groups, as well as regions near the aromatic ring hydrogens, would exhibit positive potential. The analysis of Mulliken atomic charges, another output of quantum chemical calculations, provides a quantitative measure of the partial charge on each atom, further refining the understanding of the molecule's charge distribution and polarity. bhu.ac.in
Bond Orders and Electron Localization Function (ELF) Analysis
Theoretical calculations can provide deep insights into the nature of chemical bonds within this compound. Methodologies such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are commonly used to determine bond orders. These analyses would quantify the double and single bond character of the C-C bonds within the benzene ring and the C=O and C-O bonds of the ester group. For instance, the aromatic C-C bonds are expected to have a bond order intermediate between a pure single (1) and a pure double (2) bond, reflecting the delocalization of π-electrons.
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron. researchgate.net An ELF analysis for this compound would visually map the regions of high electron localization, corresponding to covalent bonds and lone pairs. researchgate.net This would clearly distinguish the core and valence electrons and illustrate the covalent bonds and lone pairs in a way that aligns with the VSEPR model. researchgate.net The analysis would show distinct basins of localization for the C-H, C-C, C-O, and C=O bonds, as well as for the lone pairs on the oxygen atoms of the ester, ethoxy, and methoxy groups. This provides a chemically intuitive picture of the electron distribution and bonding within the molecule.
Simulation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The accuracy of these predictions depends on the level of theory and basis set used. wisc.edu
The predicted chemical shifts for the aromatic protons would be influenced by the electron-donating nature of the ethoxy and methoxy groups and the electron-withdrawing nature of the ethyl ester group. jove.comlibretexts.org Protons on the aromatic ring are significantly deshielded and typically appear in the 6.5-8.0 ppm range. libretexts.org The specific substitution pattern on the benzene ring would lead to distinct chemical shifts for each of the three aromatic protons. youtube.com Similarly, the chemical shifts of the carbon atoms in the benzene ring, typically in the 110-160 ppm range, would be predicted, with the carbons attached to the oxygen atoms showing larger downfield shifts. jove.comlibretexts.org
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: These are illustrative values based on general principles for similar compounds and not from a specific published study on this molecule.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (position 2) | 7.10 - 7.30 | 105 - 110 |
| Aromatic CH (position 4) | 6.60 - 6.80 | 107 - 112 |
| Aromatic CH (position 6) | 7.00 - 7.20 | 118 - 123 |
| Ester -OCH₂CH₃ | 4.30 - 4.40 (quartet) | 60 - 62 |
| Ester -OCH₂CH₃ | 1.30 - 1.40 (triplet) | 14 - 15 |
| Ethoxy -OCH₂CH₃ | 4.00 - 4.10 (quartet) | 63 - 65 |
| Ethoxy -OCH₂CH₃ | 1.40 - 1.50 (triplet) | 14 - 15 |
| Methoxy -OCH₃ | 3.80 - 3.90 (singlet) | 55 - 56 |
| Carbonyl C=O | - | 165 - 167 |
| Aromatic C (position 1) | - | 130 - 132 |
| Aromatic C (position 3) | - | 160 - 162 |
| Aromatic C (position 5) | - | 158 - 160 |
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often performed at the DFT level of theory, can help in the assignment of experimental vibrational bands to specific molecular motions. smu.edu For this compound, the calculations would predict the characteristic stretching frequencies for the C=O bond of the ester (typically around 1720 cm⁻¹), the aromatic C-C bonds (in the 1450-1600 cm⁻¹ region), the C-O bonds of the ester and ether linkages, and the C-H bonds of the aromatic ring and alkyl groups. libretexts.orgresearchgate.netyoutube.com Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also be diagnostic of the substitution pattern. libretexts.org
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound. (Note: These are illustrative values based on general principles for similar compounds and not from a specific published study on this molecule.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3030 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Carbonyl C=O Stretch | 1715 - 1735 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ester and Ether) | 1000 - 1300 |
| C-H Out-of-plane Bending | 690 - 900 |
Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. medium.comyoutube.com For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Aromatic compounds typically show characteristic absorptions in the UV region due to π → π* transitions. medium.com The presence of the ester, ethoxy, and methoxy substituents would influence the energy of these transitions and thus the position of the absorption bands. libretexts.org Generally, aromatic compounds exhibit intense absorption near 205 nm and less intense bands in the 255-275 nm range. libretexts.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model chemical reactions, providing detailed information about reaction mechanisms, transition states, and activation energies.
The formation of this compound typically occurs via the Fischer esterification of 3-ethoxy-5-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. usm.myresearchgate.net Computational modeling can elucidate the detailed mechanism of this reaction. acs.orgresearchgate.net This would involve locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile would reveal the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. The geometry of the transition states provides a snapshot of the bond-breaking and bond-forming processes. For Fischer esterification, the mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the ethanol, proton transfer, and elimination of water to form the final ester product. Computational studies can confirm this pathway and provide quantitative data on the energetics of the process.
Investigation of Substitution Reactions on the Aromatic Ring
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is a key area of theoretical investigation. The positions of the ethoxy and methoxy groups, both being ortho-, para-directing activators, and the deactivating effect of the ethyl carboxylate group, create a complex interplay that governs the regioselectivity of substitution reactions.
Theoretical calculations, typically employing density functional theory (DFT), are instrumental in predicting the most likely sites for electrophilic attack. By calculating molecular orbitals, electrostatic potential surfaces, and Fukui functions, researchers can identify the regions of the aromatic ring that are most electron-rich and therefore most susceptible to reaction with an electrophile.
For this compound, the activating ethoxy and methoxy groups would be expected to direct incoming electrophiles to the positions ortho and para to them. However, steric hindrance from the existing substituents and the electronic influence of the deactivating ester group must be quantitatively assessed through computational models to predict the precise outcome of such reactions.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position on Aromatic Ring | Predicted Reactivity | Rationale |
| 2 | Moderately Favored | Ortho to the activating methoxy group, but potentially sterically hindered. |
| 4 | Highly Favored | Para to the methoxy group and ortho to the ethoxy group, representing a highly activated and accessible site. |
| 6 | Moderately Favored | Ortho to the ethoxy group, but potentially sterically hindered. |
Note: This table represents a qualitative prediction based on general principles of electrophilic aromatic substitution. Quantitative computational studies would be required for precise energy barriers and reaction rates.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation properties, and interactions with other molecules.
Simulations of this compound in various solvents would elucidate the nature of solute-solvent interactions. By analyzing the radial distribution functions and coordination numbers, one can quantify the organization of solvent molecules around the different functional groups of the ester. This is particularly important for understanding its solubility and reactivity in different chemical environments.
Table 2: Potential Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to describe the potential energy of the system. | General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF) |
| Atomic Charges | Partial charges assigned to each atom to model electrostatic interactions. | Calculated using quantum mechanical methods (e.g., RESP or Mulliken population analysis). |
| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds, depending on the process of interest. |
| Temperature & Pressure | Controlled to mimic experimental conditions. | Maintained using thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman). |
These simulations would provide a detailed picture of the dynamic behavior of this compound, complementing the static picture provided by quantum chemical calculations and offering a deeper understanding of its properties at the molecular level.
Chemical Reactivity and Transformation Studies of Ethyl 3 Ethoxy 5 Methoxybenzoate
Reduction of the Ester Group to Alcohol
The ester functional group in ethyl 3-ethoxy-5-methoxybenzoate can be selectively reduced to a primary alcohol, yielding (3-ethoxy-5-methoxyphenyl)methanol. This transformation is typically achieved using powerful reducing agents that can readily attack the electrophilic carbonyl carbon of the ester.
One of the most common and effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). The reaction generally proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. The aldehyde is subsequently reduced further by another equivalent of hydride to the corresponding primary alcohol. A typical procedure involves treating the ester with LiAlH₄ in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.
While specific studies on this compound are not widely documented, the reduction of structurally similar compounds like 3,5-dimethoxybenzaldehyde (B42067) to 3,5-dimethoxybenzyl alcohol using sodium borohydride (B1222165) in methanol (B129727) is a well-established procedure. This suggests that standard reduction protocols are applicable to this class of compounds.
Table 1: Representative Reduction of a Substituted Benzoic Acid Derivative
| Starting Material | Reagent and Conditions | Product | Yield | Reference |
| 3,5-Dimethoxybenzaldehyde | Sodium borohydride, Methanol, Room temperature | 3,5-Dimethoxybenzyl alcohol | High |
It is important to note that while LiAlH₄ is highly effective, it is a potent and pyrophoric reagent requiring careful handling. Alternative, milder reducing agents may also be employed, although they might require more forcing conditions or offer lower yields.
Oxidation Reactions on the Aromatic Ring or Alkyl Side Chains
The oxidation of this compound can theoretically occur at several positions: the aromatic ring itself, the benzylic position of the ethoxy group, or the methyl group of the methoxy (B1213986) substituent. However, the electron-rich nature of the benzene (B151609) ring, due to the two electron-donating alkoxy groups, makes it susceptible to oxidative degradation under harsh conditions.
More controlled oxidation would likely target the alkyl side chains. The oxidation of the corresponding alcohol, (3-ethoxy-5-methoxyphenyl)methanol, to the aldehyde, 3-ethoxy-5-methoxybenzaldehyde, is a feasible transformation. This can be achieved using a variety of oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes. In a broader context, the oxidation of substituted toluenes to benzaldehydes can be accomplished using reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride. ncert.nic.in
Studies on the oxidation of 3,4-dimethoxybenzyl alcohol have shown that various products can be formed, including the corresponding aldehyde and carboxylic acid, as well as products of ring-opening under certain enzymatic conditions. acs.org The oxidation of benzyl (B1604629) alcohol and its methoxy-substituted derivatives has also been investigated using catalytic systems, such as bimetallic Au/Pd catalysts, which can selectively convert the alcohol to the aldehyde. unimi.it These studies suggest that the oxidation of the benzylic positions in this compound or its derivatives is a potential pathway for functionalization, though careful selection of the oxidant is crucial to avoid over-oxidation or ring cleavage.
Reactions Involving Ether Cleavage (e.g., Demethylation, De-ethylation)
The selective cleavage of the ether bonds in this compound presents a synthetic challenge due to the presence of two different alkoxy groups. The choice of reagent and reaction conditions determines whether demethylation or de-ethylation occurs.
Strong Lewis acids are commonly employed for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a powerful reagent for this purpose and would likely cleave both the methoxy and ethoxy groups to yield the corresponding dihydroxybenzoic acid derivative.
More selective cleavage is often difficult to achieve. However, in some cases, regioselectivity can be controlled. For instance, a patent describing the regioselective demethylation of a 3',4',5'-trimethoxy benzoic acid ester using a Lewis acid like aluminum halide highlights the possibility of selectively cleaving one methoxy group over others. This process is sensitive to the specific Lewis acid and solvent used. While this example does not involve a mixed ethoxy/methoxy substitution, it underscores the principle that selective dealkylation can be achieved under carefully controlled conditions.
The relative ease of cleavage of methyl versus ethyl ethers can depend on the specific mechanism of the cleaving agent. Generally, methyl ethers are more readily cleaved than ethyl ethers in reactions proceeding via an Sₙ2 mechanism due to reduced steric hindrance.
Derivatization to Access Novel Chemical Scaffolds
The functional groups present in this compound, namely the ester and the alkoxy groups, provide handles for a variety of derivatization reactions to generate novel chemical structures.
Amidation and Hydrazide Formation
The ethyl ester group can be readily converted into an amide or a hydrazide, which are important functional groups in medicinal chemistry and materials science.
Amidation can be achieved by reacting the ester with an amine. This reaction is often sluggish and may require heating or catalysis. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid (3-ethoxy-5-methoxybenzoic acid) and then couple it with an amine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Hydrazide formation is typically more straightforward. Treatment of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol (B145695) and with heating, will lead to the formation of 3-ethoxy-5-methoxybenzohydrazide. The hydrazide can then serve as a versatile intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, through condensation reactions with 1,3-dicarbonyl compounds or other appropriate reagents. While a direct synthesis for 3-ethoxy-5-methoxybenzohydrazide is not explicitly detailed in the provided search results, the reaction of ethyl benzoates with hydrazine is a general and widely used method for preparing benzohydrazides.
Condensation Reactions
The ester group of this compound can participate in condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. In a Claisen condensation, an ester acts as both the nucleophile (in its enolate form) and the electrophile. This reaction typically requires a strong base, such as sodium ethoxide, in an alcoholic solvent.
Given that this compound lacks α-hydrogens, it cannot form an enolate itself. Therefore, it can only act as the electrophilic partner in a "crossed" Claisen condensation with another ester that does possess α-hydrogens. For example, reaction with ethyl acetate (B1210297) in the presence of a suitable base would be expected to yield a β-keto ester.
Furthermore, if this compound were to be elaborated into a diester, it could undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgjk-sci.compsu.eduvedantu.com This is a powerful method for the construction of five- and six-membered rings.
These derivatization strategies highlight the utility of this compound as a scaffold for generating a diverse range of more complex molecules with potential applications in various fields of chemical research.
Applications in Advanced Materials Science and Synthetic Chemistry
Role as a Building Block for Specialty Polymers and Copolymers
The molecular architecture of Ethyl 3-ethoxy-5-methoxybenzoate, featuring both ethoxy and methoxy (B1213986) functional groups on a benzoate (B1203000) ester framework, makes it a candidate for incorporation into various polymer structures. These functional groups can influence the physical and chemical properties of the resulting polymers, such as solubility, thermal stability, and reactivity.
Monomer for Polyester (B1180765) Synthesis
While the direct use of this compound as a primary monomer in large-scale polyester production is not extensively documented in publicly available literature, its structural motifs are relevant to polyester chemistry. Polyesters are synthesized through the condensation reaction of diols and dicarboxylic acids or their derivatives. Substituted benzoic acid esters, in general, can be utilized to introduce specific functionalities into the polymer chain or to act as end-capping agents to control molecular weight and enhance properties like thermal stability. The presence of alkoxy groups can impart increased flexibility and solubility to the polyester backbone.
Precursor for Advanced Resin Systems
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces responsible for the spatial organization are non-covalent intermolecular interactions. The specific arrangement of electron-donating ethoxy and methoxy groups, along with the electron-withdrawing ester group on the aromatic ring of this compound, suggests its potential for engaging in controlled self-assembly processes.
Molecular Recognition Studies (Non-Biological)
The distinct electronic and steric properties of this compound make it an interesting candidate for non-biological molecular recognition studies. The oxygen atoms of the ether and ester functionalities can act as hydrogen bond acceptors, enabling the molecule to interact with specific guest molecules. However, dedicated studies on the molecular recognition capabilities of this specific compound are not prominently featured in the current body of scientific literature.
Design of Functional Organic Materials
The design of functional organic materials often relies on the self-assembly of well-defined molecular building blocks. Aromatic esters with alkoxy substituents are known to form liquid crystalline phases and other ordered structures. While the direct application of this compound in this area has not been extensively explored, its structure suggests a potential for creating materials with specific optical or electronic properties, contingent on its self-organizational behavior.
Application in Catalysis (e.g., Ligand Precursor, Catalyst Component)
In the field of catalysis, organic molecules can serve as precursors for the synthesis of ligands that coordinate to metal centers, thereby influencing the activity and selectivity of a catalyst.
Use as a Precursor in Multi-Component Reactions (MCRs) for Complex Molecule Synthesis (excluding biological targets)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. Benzoate esters and their derivatives can sometimes serve as building blocks in such reactions. For instance, related pyruvate-based three-component reactions are used for synthesizing hydantoin (B18101) derivatives. However, there is no specific information available in the scientific literature detailing the use of this compound as a precursor in MCRs for the synthesis of complex, non-biological molecules. The reactivity of the ethoxy and methoxy groups on the aromatic ring might influence its potential participation in such reactions, but this has not been explored in published research.
Contribution to Dye and Pigment Chemistry (Purely Chemical Aspects)
The chromophoric properties of many organic dyes and pigments are derived from extended aromatic systems, often featuring electron-donating and electron-accepting groups. The ethoxy and methoxy groups on the benzene (B151609) ring of this compound are electron-donating, which could potentially influence the color of a larger conjugated system. Azo compounds, for example, are a major class of synthetic dyes where the electronic nature of substituents on the aromatic rings is crucial to the resulting color. However, there is no documented use of this compound as a key intermediate or precursor in the synthesis of dyes or pigments. Its contribution to the purely chemical aspects of this field remains hypothetical without supporting research.
Role in Liquid Crystal Research (Structure-Property Relationships)
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules that form liquid crystal phases, known as mesogens, are typically elongated and rigid. Benzoate esters are a common structural unit in mesogens, and the relationship between molecular structure and liquid crystalline properties is a subject of intense study. nih.govresearchgate.net For instance, the length of alkyl chains and the nature of substituents on the aromatic core can significantly affect the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netderpharmachemica.com
While the structure of this compound contains a rigid phenyl benzoate core with flexible alkoxy substituents, which are features often associated with mesogenic properties, there is no specific research available that characterizes its liquid crystalline behavior or its role in liquid crystal research. Studies on related compounds, such as those with different substitution patterns or longer alkyl chains, have shown that subtle changes in molecular structure can lead to significant differences in liquid crystal properties. derpharmachemica.com Without experimental data, the potential mesogenic properties of this compound are unknown.
Table 1: Comparison of Related Benzoate Structures in Liquid Crystal Research
| Compound/Series | Substitution Pattern | Observed Liquid Crystal Behavior | Reference |
| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Ortho and para substitution with varying alkoxy chain lengths | Homologues with longer chains exhibit nematic and smectic phases. | derpharmachemica.com |
| p-Alkylcarbonato-p'-alkoxyphenyl benzoates | Para substitution with varying alkyl and alkoxy chains | Many homologues exhibit enantiotropic and monotropic nematic properties. | researchgate.net |
| 2-Napthyl-4'-alkoxy benzoates | Naphthyl and phenyl rings with varying alkoxy chain lengths | Esters with 4-n-alkyloxy chains show enantiotropic nematic phases. | researchgate.net |
This table illustrates that while benzoate derivatives are prominent in liquid crystal research, the specific compound this compound is not among those studied in the available literature.
Potential as a Specialty Solvent or Solvent Modifier in Chemical Processes
The physical and chemical properties of a solvent, such as its polarity, boiling point, and ability to dissolve various substances, determine its suitability for specific applications. Esters are a well-known class of industrial solvents. For example, the related compound Ethyl 3-ethoxypropionate is a slow-evaporating ether-ester solvent valued for its excellent solvency for a wide range of polymers and its use in coatings and inks. silverfernchemical.comeastman.com It is known for providing good flow and leveling in coating applications. eastman.com
Basic physical properties of Ethyl 3-ethoxybenzoate (B1238238) are available from chemical suppliers.
Table 2: Physical Properties of Ethyl 3-ethoxybenzoate
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | 152 °C at 35 mmHg |
| Density | 1.06 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 |
Source: Sigma-Aldrich sigmaaldrich.com
While these properties might suggest its potential as a high-boiling point, non-polar solvent, there is no research or industrial literature that documents its use as a specialty solvent or solvent modifier in chemical processes. Its performance characteristics, such as solvency power for specific resins or its effect on reaction kinetics, have not been reported. The widespread use of other esters, like ethyl acetate (B1210297) or the aforementioned ethyl 3-ethoxypropionate, may have precluded the investigation of this particular compound for solvent applications. solubilityofthings.com
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Ethyl 3-ethoxy-5-methoxybenzoate
Current synthetic strategies for producing this compound often rely on classical esterification and etherification reactions. While effective, these methods can present challenges related to yield, purity, and environmental impact. Future research will likely focus on developing greener and more atom-economical synthetic pathways. This includes the exploration of novel catalytic systems, such as reusable solid acid or base catalysts, to replace traditional homogenous catalysts that are often difficult to separate from the reaction mixture. Additionally, the use of biomass-derived starting materials and alternative, more environmentally benign solvents will be a key area of investigation to enhance the sustainability of its production.
Exploration of Unconventional Reactivity Profiles and Transformations
Beyond its role as a stable intermediate, the inherent reactivity of the substituted benzene (B151609) ring in this compound offers significant potential for further functionalization. Future studies will likely delve into uncovering unconventional reactivity profiles. This could involve the selective activation of specific C-H bonds on the aromatic ring for direct functionalization, thereby avoiding multi-step synthetic sequences that are often required. The development of novel organometallic or photoredox catalytic methods could enable transformations that are currently inaccessible, leading to the synthesis of a diverse range of new derivatives with unique electronic and steric properties.
Integration into Flow Chemistry Methodologies for Continuous Synthesis
The transition from batch to continuous manufacturing processes offers numerous advantages, including improved safety, consistency, and scalability. A significant future direction for the synthesis of this compound is its integration into flow chemistry systems. A patent for the synthesis of a related compound, ethyl 3-ethoxypropionate, describes a method using a tubular reactor with a fixed-bed catalyst. google.com This approach allows for the continuous addition of reactants and removal of the product, simplifying separation and purification processes. google.com Research in this area for this compound would focus on optimizing reaction conditions, such as temperature, pressure, and residence time, within microreactors or packed-bed reactors. The development of robust and long-lasting catalysts suitable for continuous operation will be crucial for the successful implementation of this technology.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To gain deeper insights into the reaction kinetics and mechanisms of this compound synthesis, the application of advanced in situ spectroscopic techniques is essential. Process Analytical Technology (PAT) tools, such as Raman and infrared spectroscopy, can be employed for real-time monitoring of reactant consumption and product formation without the need for sampling. This allows for precise control over reaction parameters, leading to improved yields and purity. Future research will focus on developing and calibrating these spectroscopic models to provide a comprehensive understanding of the reaction landscape.
Deepening Theoretical Understanding of Electronic Properties and Reaction Pathways
Computational chemistry provides a powerful tool for understanding the electronic structure and reactivity of molecules. Future theoretical studies on this compound will likely employ high-level quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate its electronic properties in detail. mdpi.com These studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. mdpi.com Furthermore, computational modeling can be used to investigate the transition states and intermediates of potential reaction pathways, providing a molecular-level understanding of the reaction mechanism. mdpi.com This theoretical insight is invaluable for optimizing existing synthetic routes and predicting novel transformations. mdpi.com
Expansion into New Areas of Materials Science (Excluding biological applications)
The unique substitution pattern of this compound, featuring both electron-donating ethoxy and methoxy (B1213986) groups, suggests its potential as a building block for novel organic materials. Future research will explore the incorporation of this and similar benzoate (B1203000) structures into polymers, liquid crystals, and organic electronic devices. For instance, the aromatic core could be functionalized to create monomers for polymerization, leading to materials with tailored thermal, mechanical, and optical properties. The electronic characteristics of the molecule could also be harnessed in the development of organic semiconductors or dielectrics for applications in flexible electronics.
Q & A
Q. Basic
Q. Advanced
- X-ray Diffraction : Resolve stereochemical ambiguities in crystalline derivatives.
- TGA/DSC : Assess thermal stability and melting points under controlled atmospheres .
How do steric and electronic effects influence the reactivity of this compound in further functionalization?
Advanced
The methoxy group at the 5-position is a stronger electron-donating group than ethoxy, directing electrophiles to the para position (C-4). Steric hindrance at C-3 (ethoxy) limits accessibility. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites. Experimental validation via Suzuki-Miyaura coupling or nitration reactions can test these predictions .
What are the ecological implications of this compound, and how can researchers mitigate environmental risks?
Advanced
Conduct biodegradability assays (e.g., OECD 301F) to assess persistence. Toxicity studies using Daphnia magna or algal models (e.g., Chlorella vulgaris) quantify EC₅₀ values. Solid-phase extraction (SPE) protocols for wastewater analysis ensure compliance with discharge regulations. Remediation strategies include photocatalytic degradation using TiO₂ nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
